molecular formula C12H9BrN4 B8701327 (6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-phenyl-amine

(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-phenyl-amine

Cat. No.: B8701327
M. Wt: 289.13 g/mol
InChI Key: XNEOVBRXXLOYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-phenyl-amine is a useful research compound. Its molecular formula is C12H9BrN4 and its molecular weight is 289.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9BrN4

Molecular Weight

289.13 g/mol

IUPAC Name

6-bromo-N-phenylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C12H9BrN4/c13-10-8-17-7-6-14-12(17)11(16-10)15-9-4-2-1-3-5-9/h1-8H,(H,15,16)

InChI Key

XNEOVBRXXLOYAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CN3C2=NC=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tri-o-tolylphosphine (1.1 g) is added to a suspension of tris(dibenzylideneacetone)dipalladium (1.65 g) in degassed toluene (50 mL) and the mixture is stirred at room temperature for 15 minutes (min). 6,8-Dibromo-imidazo[1,2-a]pyrazine (5.0 g) is then added and the mixture is stirred at room temperature for 15 minutes more. Aniline (1.52 g) is added followed by potassium t-butoxide (2.84 g) and the mixture is stirred at room temperature for 72 hr. Water (150 mL) is added and the mixture is extracted with ethyl acetate (3×150 mL), the extracts are washed with water (1×100 mL) and brine (1×100 mL), dried over MgSO4, and evaporated in vacuo to afford a gum. Trituration with diethyl ether affords (6-bromo-imidazo[1,2-a]pyrazin-8-yl)-phenyl-amine (4) as a brown solid.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.65 g
Type
catalyst
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
1.52 g
Type
reactant
Reaction Step Three
Quantity
2.84 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six

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